Isocaryophyllene

描述

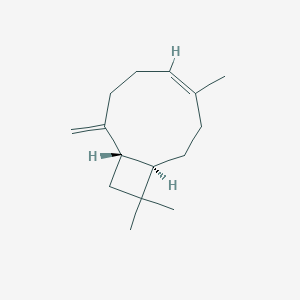

Structure

3D Structure

属性

IUPAC Name |

(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNUFJAVOOONJE-FLFDDASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881246 | |

| Record name | Isocaryophyllene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caryophyllene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

264 to 266 °F at 14 mmHg (NTP, 1992) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-44-5, 118-65-0 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Isocaryophyllene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caryophyllene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaryophyllene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caryophyllene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4Z,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocaryophyllene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caryophyllene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1R*,4Z,9S*)]-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARYOPHYLLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRY8I0KNIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocaryophyllene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

化学反应分析

科学研究应用

Pharmacological Applications

1.1 Anticancer Activity

Research has demonstrated that isocaryophyllene exhibits significant anticancer properties. In a study evaluating its effects on human tumor cell lines (MCF-7, DLD-1, and L-929), this compound was shown to inhibit cell growth effectively. When combined with β-caryophyllene, the anticancer activity was potentiated, resulting in a notable increase in efficacy against these cancer cell lines .

Table 1: Anticancer Efficacy of this compound

| Compound | Cell Line | Inhibition (%) | Combination Effect |

|---|---|---|---|

| This compound | MCF-7 | 69% | Enhanced with β-caryophyllene |

| β-Caryophyllene | MCF-7 | 75% | Potentiated effect observed |

1.2 Anti-inflammatory Properties

this compound has been noted for its anti-inflammatory effects. It interacts with cannabinoid receptors and peroxisome proliferator-activated receptors (PPARs), which play crucial roles in modulating inflammation and oxidative stress responses . This makes it a candidate for therapeutic strategies targeting chronic inflammatory diseases.

Biochemical Mechanisms

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves several pathways:

- Cannabinoid Receptor Modulation : this compound acts as a selective agonist for the CB2 receptor, influencing immune responses and reducing inflammation .

- Oxidative Stress Reduction : It has antioxidant properties that help mitigate oxidative damage in cells, contributing to its protective effects against neurodegenerative conditions .

Environmental Applications

3.1 Pest Control

this compound has been identified in extracts from various plants used in traditional pest control methods. Its efficacy as a natural insect repellent has been explored, particularly against agricultural pests .

Case Study: Neem Seed Extracts

In studies involving neem seed extracts enriched with this compound, significant repellent effects were observed against common agricultural pests. This suggests potential applications in sustainable agriculture practices.

Food Industry Applications

This compound's presence in essential oils makes it valuable in the food industry as a flavoring agent and preservative due to its antimicrobial properties. Its incorporation into food products can enhance flavor profiles while extending shelf life.

Future Research Directions

Further research is needed to fully elucidate the therapeutic potential of this compound across various domains:

- Clinical Trials : Investigating its efficacy as an adjunct therapy in cancer treatment.

- Environmental Impact Studies : Evaluating its role in sustainable agriculture and pest management.

- Food Safety Assessments : Understanding its potential as a natural preservative.

作用机制

相似化合物的比较

Structural and Chemical Comparisons with Similar Compounds

Table 1: Key Structural Differences

| Compound | Double Bond Configuration | Ring System | Key Functional Groups |

|---|---|---|---|

| Isocaryophyllene | cis (Z) | Bicyclic (9-membered) | Cyclobutane, exocyclic alkene |

| β-Caryophyllene | trans (E) | Bicyclic (9-membered) | Cyclobutane, endocyclic alkene |

| α-Humulene | trans (E) | Monocyclic (11-membered) | Conjugated dienes |

| Caryophyllene Oxide | Epoxidized | Bicyclic (9-membered) | Epoxide group |

- This compound vs. β-Caryophyllene : The cis/trans isomerism critically influences reactivity. This compound’s exocyclic double bond increases susceptibility to oxidation and electrophilic attack compared to β-caryophyllene’s endocyclic bond .

- This compound vs. α-Humulene: The open-ring structure of α-humulene reduces steric hindrance, enhancing its interaction with biological targets like cannabinoid receptors (CB2) .

Analytical Differentiation

Table 2: Retention Indices (RI) and GC-MS Profiles

| Compound | Retention Index (RI) | Key Mass Fragments (m/z) |

|---|---|---|

| This compound | 1298 | 204 (M⁺), 161, 119 |

| β-Caryophyllene | 1418–1428 | 204 (M⁺), 161, 133 |

| α-Humulene | 1454–1460 | 204 (M⁺), 161, 107 |

| Caryophyllene Oxide | 1583 | 220 (M⁺), 177, 149 |

- This compound elutes earlier in GC-MS due to lower polarity compared to β-caryophyllene .

- In Perilla frutescens, this compound concentration increases from 2.02% to 14.94% during plant maturation, surpassing β-caryophyllene levels in some growth stages .

Table 3: Cytotoxicity and Synergistic Effects (MCF-7 Breast Cancer Cells)

- This compound exhibits 10-fold higher cytotoxicity than β-caryophyllene in L-929 fibroblasts due to membrane permeability disruption .

- β-Caryophyllene potentiates this compound’s anticancer activity by increasing intracellular drug accumulation, likely via P-glycoprotein inhibition .

Natural Occurrence and Ecological Roles

Table 4: Prevalence in Essential Oils (%)

| Plant Species | This compound | β-Caryophyllene | α-Humulene |

|---|---|---|---|

| Teucrium marum | 20.24 | 7.18 | 10.97 |

| Annona muricata | 20.2 | 16.1 | 6.9 |

| Perilla frutescens | 14.94 | <5 | <5 |

| Syzygium cumini | 18.01 | 37.65 | ND |

生物活性

Isocaryophyllene, a lesser-known sesquiterpene, is structurally related to β-caryophyllene and α-humulene, both of which have garnered significant attention for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its unique biological properties. It is primarily found in the essential oils of various plants, including those in the Asteraceae family. Its molecular formula is , and it has a molecular weight of 204.36 g/mol.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound, when combined with β-caryophyllene, enhanced the anticancer effects against MCF-7 breast cancer cells. The combination led to a 69% inhibition of cell growth at a concentration of 32 μg/mL, compared to 90% inhibition when β-caryophyllene was included . This suggests that this compound may act synergistically with other compounds to potentiate anticancer effects.

2. Immunomodulatory Effects

This compound has been shown to modulate immune responses. In studies involving microglial cells, it was observed that this compound could reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation occurs through the inhibition of the TLR4/NF-kB signaling pathway, which plays a crucial role in neuroinflammatory responses .

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress. It has been reported to scavenge free radicals effectively, thereby reducing cellular damage and potentially lowering the risk of chronic diseases associated with oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

- Cytotoxicity : this compound induces apoptosis in cancer cells through various signaling pathways, including PI3K/Akt/mTOR pathways .

- Anti-inflammatory Action : By inhibiting the expression of COX-2 and iNOS enzymes, this compound reduces inflammation and may help in conditions like arthritis and neurodegenerative diseases .

- Chemopreventive Potential : this compound has been identified as a potential chemopreventive agent due to its ability to block carcinogen-mediated DNA damage and enhance the efficacy of chemotherapeutic agents .

Case Study 1: Anticancer Synergy

A study assessed the combined effects of this compound and β-caryophyllene on tumor cell lines. The results indicated enhanced cytotoxicity when these compounds were used together compared to their individual effects .

Case Study 2: Neuroprotection

In an experimental model of Alzheimer’s disease, this compound demonstrated protective effects against amyloid-beta-induced toxicity in microglial cells by reducing inflammatory cytokine release and promoting cell survival .

Comparative Analysis

| Compound | Anticancer Activity | Immunomodulatory Effects | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| β-Caryophyllene | Very High | High | Very High |

| α-Humulene | Moderate | Moderate | Moderate |

常见问题

Basic Research Questions

Q. How can isocaryophyllene be reliably quantified in plant tissues, and what methodological considerations are critical for reproducibility?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) to account for matrix effects. Validate the method by assessing linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%). For plant tissues, homogenize samples in liquid nitrogen, perform hydrodistillation, and compare retention indices with authenticated standards . PCA can differentiate organ-specific emission profiles (e.g., leaves vs. stems) .

Q. What factors influence the variability of this compound content in plants, and how can experimental designs account for these?

- Methodological Answer : Key factors include temperature (e.g., 20–35°C), organ type (leaves vs. stems), and growth conditions. To minimize variability:

- Standardize cultivation parameters (e.g., light, humidity).

- Use factorial designs to isolate temperature effects (e.g., 5°C increments) .

- Normalize data to tissue dry weight and include biological replicates (n ≥ 3). PCA can identify temperature-driven shifts in volatile profiles, explaining >90% variance in datasets .

Q. How can researchers distinguish this compound from its structural analogs (e.g., β-caryophyllene) in analytical workflows?

- Methodological Answer : Combine spectral matching (NIST database) with retention index (RI) comparisons on polar (e.g., DB-WAX) and non-polar (e.g., DB-5) columns. For example, this compound (RI: 1418 on DB-5) vs. β-caryophyllene (RI: 1428). Use NMR (¹H and ¹³C) for absolute configuration confirmation, referencing published spectra .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects)?

- Methodological Answer :

- Conduct systematic reviews (PRISMA guidelines) to assess study heterogeneity (e.g., cell lines, dosage) .

- Use meta-regression to identify confounding variables (e.g., purity, solvent effects).

- Validate findings with in vivo models (e.g., murine LPS-induced inflammation) and orthogonal assays (e.g., ELISA for cytokine profiling) .

Q. How can synthetic routes to this compound be optimized for isotopic labeling, and what analytical challenges arise?

- Methodological Answer :

- Employ terpene synthase engineering (e.g., farnesyl pyrophosphate cyclization) with ¹³C-labeled precursors.

- Monitor reaction kinetics via LC-MS/MS and optimize purification using preparative GC.

- Challenges include isotopic scrambling during cyclization and ensuring >98% isotopic enrichment (validated via high-resolution MS) .

Q. What mechanisms underlie this compound’s organ-specific biosynthesis, and how can transcriptomic/metabolomic approaches elucidate these?

- Methodological Answer :

- Perform RNA-seq on leaves vs. stems to identify differentially expressed terpene synthases.

- Use stable isotope-assisted metabolomics (e.g., ¹³C-glucose tracing) to track flux through the MEP pathway.

- Validate enzyme activity via heterologous expression in E. coli and GC-MS product profiling .

Methodological Best Practices

- Data Reproducibility : Archive raw GC-MS files in repositories (e.g., MetaboLights) with metadata on column type, ionization mode, and RI calibration .

- Ethical Compliance : For studies involving human subjects, obtain IRB approval if analyzing this compound in consumer products or clinical trials .

- Literature Review : Use tools like SciFinder to map biosynthetic pathways and avoid redundant hypotheses. Cite recent studies (post-2020) to ensure relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。